molecular formula C20H20N2O2 B4587669 N-(4,6-dimethyl-2-pyridinyl)-2-ethoxy-1-naphthamide

N-(4,6-dimethyl-2-pyridinyl)-2-ethoxy-1-naphthamide

Cat. No.: B4587669
M. Wt: 320.4 g/mol
InChI Key: UESAZIGDUPQKLY-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-pyridinyl)-2-ethoxy-1-naphthamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with dimethyl groups and an ethoxy-naphthamide moiety

Scientific Research Applications

N-(4,6-dimethyl-2-pyridinyl)-2-ethoxy-1-naphthamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-pyridinyl)-2-ethoxy-1-naphthamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4,6-dimethyl-2-pyridine and 2-ethoxy-1-naphthoyl chloride.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran (THF).

    Catalysts and Reagents: A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4,6-dimethyl-2-pyridine is reacted with 2-ethoxy-1-naphthoyl chloride in the presence of the base, leading to the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and solvents, and optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-pyridinyl)-2-ethoxy-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding naphthoquinones.

    Reduction: Formation of reduced naphthamide derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-pyridinyl)-2-ethoxy-1-naphthamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethyl-2-pyridinyl)-2-ethoxy-1-naphthamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxy-naphthamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic effects.

Properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-2-ethoxynaphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-4-24-17-10-9-15-7-5-6-8-16(15)19(17)20(23)22-18-12-13(2)11-14(3)21-18/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESAZIGDUPQKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=CC(=N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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